molecular formula C20H26N2O2S B6909865 N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide

N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B6909865
M. Wt: 358.5 g/mol
InChI Key: XDIVBYILAZIUJN-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a complex organic compound that features a piperidine ring, a phenyl group, and a methanesulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-16-14-19(22-13-7-6-8-17(22)2)11-12-20(16)21-25(23,24)15-18-9-4-3-5-10-18/h3-5,9-12,14,17,21H,6-8,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIVBYILAZIUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions . The phenylmethanesulfonamide group is then introduced through a sulfonation reaction, where a sulfonamide group is attached to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

What sets N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide apart is its specific combination of functional groups, which may confer unique pharmacological properties. The presence of both the piperidine ring and the sulfonamide group allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

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